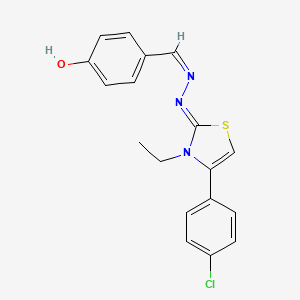
9-Methyl-6-(4-thiophen-2-ylpiperidin-1-yl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthetic route to produce this compound involves several steps. Researchers typically start with commercially available precursors and employ organic synthesis techniques. While the exact synthetic pathway may vary, it often includes cyclization reactions, piperidine ring formation, and selective methylation. Detailed protocols can be found in scientific literature, and optimization of reaction conditions is crucial to achieve high yields.
Molecular Structure Analysis
The molecular structure of 9-Methyl-6-(4-thiophen-2-ylpiperidin-1-yl)purine consists of a purine core (a bicyclic heterocycle) fused with a substituted piperidine ring. The thiophene group (4-thiophen-2-yl) is attached to one of the piperidine nitrogen atoms. The methyl group at position 9 enhances its stability and influences its interactions with biological targets. Refer to Figure 1 for an illustrative representation of the molecular structure.
Chemical Reactions Analysis
The compound’s reactivity profile includes potential nucleophilic substitutions, oxidative processes, and ring-opening reactions. Researchers explore its behavior under various conditions to understand its chemical versatility. Investigating its reactivity with electrophiles, nucleophiles, and metal catalysts provides insights into its synthetic utility and potential applications.
Mécanisme D'action
While specific details regarding its mechanism of action are still under investigation, it is believed that 9-Methyl-6-(4-thiophen-2-ylpiperidin-1-yl)purine interacts with cellular receptors or enzymes. Its purine scaffold suggests possible involvement in nucleotide metabolism, signal transduction pathways, or modulation of protein kinases. Further studies are needed to elucidate its precise targets and biological effects .
Propriétés
IUPAC Name |
9-methyl-6-(4-thiophen-2-ylpiperidin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-19-10-18-13-14(19)16-9-17-15(13)20-6-4-11(5-7-20)12-3-2-8-21-12/h2-3,8-11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMHNJXAOULSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-6-[4-(thiophen-2-yl)piperidin-1-yl]-9H-purine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

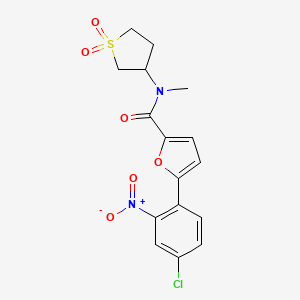
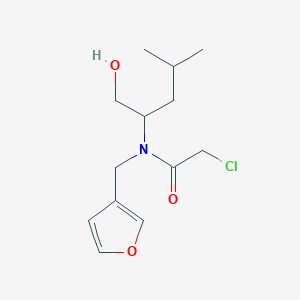

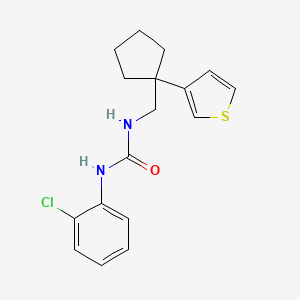
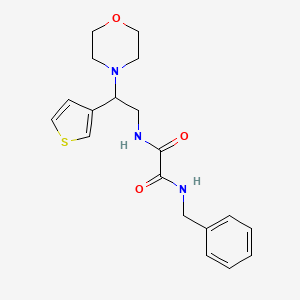

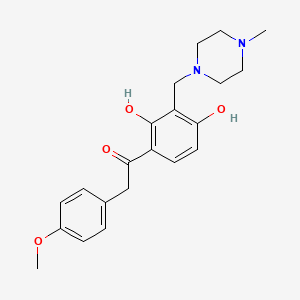
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2581875.png)
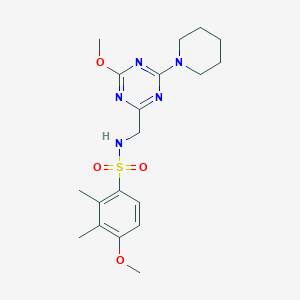

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2581881.png)
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2581882.png)
